molecular formula C77H150O3 B1231109 alpha-Semegma mycolic acid

alpha-Semegma mycolic acid

Cat. No. B1231109
M. Wt: 1124 g/mol
InChI Key: OTBHVUMGIGNBIY-FZQKJBIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Semegma mycolic acid is a polymer.

Scientific Research Applications

  • Biosynthesis and Structure Analysis : Mycolic acids, including alpha-semegma mycolic acid, are crucial constituents of the mycobacterial cell wall, forming an effective permeability barrier against antimicrobial agents. Studies have identified mutant strains of Mycobacterium smegmatis that accumulate precursors of mycolic acids, providing insight into their biosynthesis and structural analysis (Liu & Nikaido, 1999).

  • Enzymatic Machinery in Biosynthesis : Identification of specific genes and enzymes involved in mycolic acid synthesis, such as the beta-hydroxyacyl-acyl carrier protein (ACP) dehydratase and other components of the fatty acid synthase-II (FAS-II) enzymic machinery, has been a key focus. This understanding is crucial for targeting mycolic acid synthesis in drug development against mycobacterial infections (Brown et al., 2007).

  • Role in Bacterial Virulence : Mycolic acids are essential for the virulence of Mycobacterium tuberculosis. Studies have shown that mutants of M. tuberculosis lacking oxygenated mycolic acids exhibit altered envelope permeability and reduced virulence in mice, highlighting the role of these acids in pathogenicity (Dubnau et al., 2000).

  • Genetic and Chemical Variability : Research on the genetic and chemical variability of mycolic acids in different strains of Mycobacterium tuberculosis complex has revealed significant variations, influencing MA metabolism. This suggests the importance of considering strain diversity in developing new anti-tuberculosis drugs (Portevin et al., 2014).

  • Potential Drug Targets : Several studies focus on identifying potential drug targets within the mycolic acid biosynthesis pathway. For example, the identification of the fatty acid synthase type II protein HadD, essential for alpha- and epoxy-mycolic acid biosynthesis, offers a novel target for drug development against mycobacterial diseases (Lefebvre et al., 2018).

  • Molecular Mass Determination Techniques : Accurate molecular mass determination of mycolic acids through techniques like MALDI-TOF mass spectrometry has been crucial for understanding their structure and function. This analysis provides vital information for the development of diagnostic tools and therapeutic strategies (Laval et al., 2001).

properties

Molecular Formula

C77H150O3

Molecular Weight

1124 g/mol

IUPAC Name

(21E,36Z)-2-docosyl-3-hydroxypentapentaconta-21,36-dienoic acid

InChI

InChI=1S/C77H150O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-56-58-60-62-64-66-68-70-72-74-76(78)75(77(79)80)73-71-69-67-65-63-61-59-57-55-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,46-47,75-76,78H,3-30,33-45,48-74H2,1-2H3,(H,79,80)/b32-31-,47-46+

InChI Key

OTBHVUMGIGNBIY-FZQKJBIYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCCCC)O)C(=O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCCCC)O)C(=O)O

Origin of Product

United States

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